molecular formula C11H16O2 B8012757 3-(2-Methoxy-3-methylphenyl)propan-1-ol

3-(2-Methoxy-3-methylphenyl)propan-1-ol

Cat. No.: B8012757
M. Wt: 180.24 g/mol
InChI Key: QSVZKSZNDOSPOJ-UHFFFAOYSA-N
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Description

3-(2-Methoxy-3-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenylpropanol and features a methoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-3-methylphenyl)propan-1-ol typically involves the reaction of 2-methoxy-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction reactions but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-3-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxy-3-methylphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-3-methylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and methyl groups can influence its binding affinity and specificity for molecular targets. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxy-3-methylphenyl)propan-1-ol is unique due to the specific positioning of its methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological interactions .

Properties

IUPAC Name

3-(2-methoxy-3-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9-5-3-6-10(7-4-8-12)11(9)13-2/h3,5-6,12H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVZKSZNDOSPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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